molecular formula C10H13ClF3NO B13643000 (R)-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride

(R)-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride

Cat. No.: B13643000
M. Wt: 255.66 g/mol
InChI Key: ALLHEESHDHGFAP-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with a chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxybenzaldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol
  • Trifluoromethyl ethers
  • Phenolic compounds with trifluoroethoxy groups

Uniqueness

®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride stands out due to its unique combination of a trifluoroethoxy group and an ethan-1-amine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.66 g/mol

IUPAC Name

(1R)-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3NO.ClH/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13;/h2-5,7H,6,14H2,1H3;1H/t7-;/m1./s1

InChI Key

ALLHEESHDHGFAP-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OCC(F)(F)F)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(F)(F)F)N.Cl

Origin of Product

United States

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